molecular formula C19H13ClO6 B2483319 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 923244-94-4

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2483319
CAS No.: 923244-94-4
M. Wt: 372.76
InChI Key: WZELVERXATULGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative featuring a 3-carboxylate ester group substituted with a 2-(4-chlorophenyl)-2-oxoethyl moiety and an 8-methoxy group on the coumarin core. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as well as applications in materials science due to their fluorescence and nonlinear optical properties .

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO6/c1-24-16-4-2-3-12-9-14(19(23)26-17(12)16)18(22)25-10-15(21)11-5-7-13(20)8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZELVERXATULGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar chromene derivatives. For instance, a compound synthesized from 4-chlorobenzaldehyde exhibited significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Chromene Derivatives

Compound NameTarget OrganismsInhibition Zone (mm)MIC (µg/mL)
3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-CarbonitrileStaphylococcus aureus2032
3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-CarbonitrileCandida albicans1864

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 4-chlorobenzaldehyde and malononitrile under microwave irradiation conditions. This method has been shown to enhance yield and reduce reaction time significantly . Characterization techniques such as X-ray crystallography confirm the structural integrity and purity of the synthesized compounds.

Therapeutic Potential

Beyond antimicrobial applications, chromene derivatives are being investigated for their potential in treating various diseases. For example, compounds in this class have demonstrated anti-inflammatory and anticancer activities. The presence of the chlorophenyl group is particularly relevant as it has been associated with enhanced cytotoxicity against cancer cell lines .

Case Studies

Several case studies illustrate the efficacy of chromene derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted at Al-Azhar University assessed the antimicrobial properties of synthesized chromene derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess significant bactericidal effects comparable to standard antibiotics .
  • Cancer Research : Research published in peer-reviewed journals indicates that similar chromene compounds exhibit cytotoxic effects on various cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell proliferation, making them candidates for further drug development .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Coumarin Core

8-Methoxy vs. 7-Diethylamino Substituents
  • 7-Diethylamino Group (OXE-J, ): A strongly electron-donating group that red-shifts absorption/emission spectra, making it suitable for fluorescent dyes. OXE-J exhibits a molecular weight of 409.40 g/mol and distinct NMR shifts (e.g., δ 8.79 ppm for aromatic protons) .
Unsubstituted vs. Halogenated Coumarins
  • 4-Chlorophenyl 2-Oxo-2H-chromene-3-carboxylate () : Lacks the 8-methoxy group but shares the 4-chlorophenyl ester. The dihedral angle between coumarin and the phenyl ring is 22.60°, indicating moderate planarity .

Ester Group Variations

2-(4-Chlorophenyl)-2-oxoethyl vs. Aryl Esters
  • 4-Methoxyphenyl Ester () : Exhibits a dihedral angle of 48.04° between coumarin and the phenyl ring, significantly larger than the 22.60° in the 4-chlorophenyl ester . Electron-withdrawing chloro substituents (in the target compound) may reduce steric repulsion, enhancing planarity.
  • 2-Chlorobenzoate and 3-Nitrobenzoate (): These analogs show distinct electronic properties due to nitro and chloro groups, with DFT studies revealing variations in HOMO-LUMO gaps (e.g., 3.89 eV for 3-nitrobenzoate) and hyperpolarizability, critical for nonlinear optical applications .
Amide vs. Ester Linkages
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Replaces the ester with an amide, improving hydrogen-bonding capacity and stability. Amides generally exhibit higher metabolic resistance but lower solubility in nonpolar solvents compared to esters .

Data Tables

Table 1: Structural and Electronic Properties of Selected Coumarin Derivatives

Compound Name Substituents (Coumarin/Ester) Dihedral Angle (°) HOMO-LUMO Gap (eV) Notable Activities
Target Compound 8-OCH₃, 2-(4-Cl-Ph)-2-oxoethyl Pending* Pending* Antimicrobial (predicted)
4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate 4-Cl-Ph ester 22.60 N/A Anti-inflammatory, antiviral
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate 4-OCH₃-Ph ester 48.04 N/A Antimicrobial, fluorescent
2-(4-Cl-Ph)-2-oxoethyl 3-nitrobenzoate 3-NO₂-benzoate N/A 3.89 Nonlinear optical applications

*Data for the target compound requires further experimental validation.

Research Findings and Implications

  • The 8-methoxy group in the target compound may disrupt this planarity, reducing binding affinity but increasing solubility.
  • Electronic Properties : Nitro and chloro substituents on the ester group () significantly lower HOMO-LUMO gaps, enhancing charge transfer for optical applications .
  • Biological Activity : Methoxy and chloro groups are associated with antimicrobial and anti-inflammatory effects, as seen in related compounds .

Biological Activity

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound's structure features a chlorophenyl group and a methoxy-substituted chromene moiety, which contribute to its unique pharmacological profile.

The biological activity of chromene derivatives like 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is often linked to their ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The following mechanisms are commonly associated with its activity:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For example, studies have indicated that similar chromene derivatives exhibit dual inhibitory effects against AChE and BChE with IC50 values ranging from 5.4 μM to 24.3 μM .
  • Anti-inflammatory Activity : Chromene derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Research on similar chromene compounds provides insights into the potential biological activity of 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate:

  • Anti-Alzheimer's Activity : A study evaluated several benzofuran and chromone-based compounds for their ability to inhibit cholinesterases. The findings indicated that modifications in the phenyl ring significantly influenced inhibitory potency against AChE and BChE .
  • Cytotoxicity Studies : Compounds structurally related to our target compound were tested against various cancer cell lines, including MCF-7 (breast cancer). Some derivatives exhibited notable cytotoxic effects, suggesting potential applications in oncology .
  • Molecular Docking Studies : In silico studies have shown that the interactions between these compounds and their molecular targets often involve hydrogen bonding and π–π stacking interactions, which are critical for their biological activity .

Comparative Analysis

To better understand the biological activity of 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a comparison with structurally similar compounds is useful:

CompoundIC50 against AChE (μM)IC50 against BChE (μM)Anti-inflammatory Activity
Compound A10.47.7Moderate
Compound B5.49.9High
Target CompoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how does the 8-methoxy group influence reaction conditions?

  • Methodology : Synthesis typically involves:

Forming the chromene-3-carbonyl chloride via refluxing 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) (as in , S2).

Coupling with 4-chlorophenol derivative (e.g., 2-(4-chlorophenyl)-2-oxoethanol) in the presence of triethylamine (Et₃N) as a base.

  • Key Considerations : The 8-methoxy group may require protection (e.g., methyl ether) during synthesis to prevent unwanted side reactions. Deprotection post-esterification ensures regioselectivity. Reaction temperatures and solvent polarity (e.g., dichloromethane) are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • X-ray Crystallography : Resolves molecular geometry and confirms the dihedral angle between the coumarin core (48.04° in analogs) and substituents ().
  • NMR/IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
  • Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS).
    • Intermolecular Analysis : Weak C–H···O hydrogen bonds (e.g., C3–H3⋯O3 in ) form zig-zag chains, analyzed via Mercury CSD ( ) .

Q. What are the reported biological activities of this compound, and how do structural features influence its efficacy?

  • Activities : Antimicrobial (against H. pylori), anticancer (via apoptosis induction), and anti-inflammatory properties ( ).
  • Structure-Activity : The 8-methoxy group enhances electron density, improving binding to biological targets (e.g., enzyme active sites). The 4-chlorophenyl group increases lipophilicity, aiding membrane penetration .

Advanced Research Questions

Q. How can SHELX and Mercury software resolve structural ambiguities and analyze hydrogen bonding networks?

  • SHELX Applications :

  • Refinement of anisotropic displacement parameters using SHELXL ( ).
  • Handling twinned data or high-resolution structures via robust least-squares algorithms.
    • Mercury CSD :
  • Visualizes packing motifs (e.g., C9 chains in ) and quantifies interaction distances.
  • Compares packing similarity with analogs (e.g., 4-methoxyphenyl derivatives) to identify polymorphism .

Q. What experimental designs address contradictions in biological activity data across structurally similar coumarin derivatives?

  • Strategies :

Dose-Response Studies : Establish IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity).

Computational Modeling : Molecular docking (e.g., AutoDock) correlates substituent orientation with target binding (e.g., COX-2 for anti-inflammatory activity).

Statistical Validation : Use ANOVA to assess significance of structural variations (e.g., methoxy vs. hydroxy groups in ) .

Q. How are anisotropic displacement parameters managed during crystallographic refinement, particularly for flexible substituents?

  • Challenges : Thermal motion in the 4-chlorophenyl or methoxy groups can lead to elongated ellipsoids.
  • Mitigation :

  • WinGX/ORTEP : Models displacement parameters using constrained refinement ( ).
  • Twinning Analysis : Detects pseudosymmetry via R-factor comparison in SHELXTL ( ) .

Q. What role do supramolecular interactions play in the compound’s solubility and crystallinity?

  • Key Interactions :

  • C–H···O Bonds : Stabilize crystal packing (e.g., C12–H12⋯O2 in ), reducing solubility in polar solvents.
  • π-π Stacking : Between aromatic rings enhances crystallinity. Quantified via Mercury’s void analysis ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.